molecular formula C12H14N4O B12263365 4-(Azidomethyl)-1-benzylpyrrolidin-2-one

4-(Azidomethyl)-1-benzylpyrrolidin-2-one

Cat. No.: B12263365
M. Wt: 230.27 g/mol
InChI Key: AUICWDIDAUPAOP-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-benzylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with an azidomethyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-benzylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrrolidinone intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-benzylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidomethylation.

    Alkynes: Used in cycloaddition reactions.

    Hydrogen and Catalysts: Used in reduction reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

4-(Azidomethyl)-1-benzylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-benzylpyrrolidin-2-one involves its ability to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-(Azidomethyl)-1-benzylpyrrolidin-2-one: Similar structure but with different substitution pattern.

    4-(Azidomethyl)-1-phenylpyrrolidin-2-one: Similar structure with a phenyl group instead of a benzyl group.

Properties

IUPAC Name

4-(azidomethyl)-1-benzylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-15-14-7-11-6-12(17)16(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUICWDIDAUPAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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